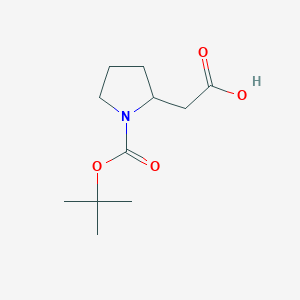![molecular formula C14H10Cl2O3 B1334582 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid CAS No. 62176-34-5](/img/structure/B1334582.png)
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid, is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the study of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrates the synthesis and evaluation of a compound with a salicylic acid residue, which is structurally related to the compound of interest . Other related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its benzamide derivative, have been characterized as precursors for antitubercular drug candidates . These studies provide insights into the chemical behavior and potential applications of chlorinated benzoic acid derivatives.
Synthesis Analysis
The synthesis of chlorinated benzoic acid derivatives is a topic of interest due to their potential therapeutic applications. For example, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was achieved using microwave irradiation, which is a method known for its efficiency and rapid reaction times . The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, another related compound, was performed through a multi-step process starting from dimethyl terephthalate, demonstrating the scalability and practicality of the synthesis for industrial applications .
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acid derivatives is crucial for their biological activity. The crystal and molecular structures of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, have been described, providing a foundation for understanding the structural requirements for antitubercular activity . Additionally, the structure of 2-Amino-5-chloropyridine–benzoic acid has been analyzed, revealing specific hydrogen-bonded motifs that contribute to the stability of the crystal structure .
Chemical Reactions Analysis
The reactivity of chlorinated benzoic acid derivatives is influenced by the presence of electron-withdrawing groups, such as chloro substituents, which can affect the compound's chemical behavior. For instance, the study of 2-(Diphenylphosphinoyl)benzoic acid chloroform solvate provides insights into the hydrogen-bonding capabilities of the benzoic acid moiety, which is relevant for understanding the reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acid derivatives are determined by their molecular structure. The presence of chloro groups can influence the acidity, solubility, and overall reactivity of the compound. The analgesic and antiplatelet activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, as well as its low toxicity, highlight the importance of these properties in the development of new therapeutic agents . The structural characterization of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, provides additional data on the physical properties that are essential for drug development .
Wissenschaftliche Forschungsanwendungen
Analgesic and Antiplatelet Activity
A study synthesized a compound bearing salicylic acid residue, aiming to analyze its potential as a ligand for the human cyclooxygenase-2 (COX-2) receptor. It was found to exhibit promising analgesic and antiplatelet activities, indicating its potential as a substitute for acetylsalicylic acid in reducing pain and platelet aggregation without harmful toxicity impacts (Caroline et al., 2019).
Antimicrobial Activity
Derivatives of 5-chloro-2-[(chloromethyl)oxy]benzoic acid have been prepared and evaluated for their antimicrobial activities. The study reports that the synthesized compounds exhibit potent activity against a range of bacteria and fungi, indicating the potential application of these compounds in battling microbial infections (P. Chaitanya et al., 2017).
Industrial Process and Synthesis
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid, is a key intermediate in synthesizing SGLT2 inhibitors for diabetes therapy. The industrial-scale synthesis process has been demonstrated to be effective, scalable, and cost-efficient, paving the way for large-scale production of these therapeutic agents (Yi Zhang et al., 2022).
Molecular Interactions and Structural Analysis
A study focused on the crystallographic analysis and molecular electrostatic potential calculations of benzoic acid derivatives, including those structurally related to 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid. The research provides insights into the nature of intermolecular interactions, hydrogen and halogen bonding patterns, and their impact on the molecular structure and properties (S. Pramanik et al., 2019).
Eigenschaften
IUPAC Name |
5-chloro-2-[(3-chlorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKGNWWGIMBMEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400259 |
Source


|
| Record name | 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid | |
CAS RN |
62176-34-5 |
Source


|
| Record name | 5-Chloro-2-[(3-chlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)


![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)


![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)
